Sorbitan, trioctadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, trioctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of an esterification catalyst. The process requires precise control of temperature and reaction time to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, sorbitol and stearic acid, are mixed in specific ratios and heated under controlled conditions. The reaction is catalyzed by an acid or base catalyst, and the product is purified through distillation or crystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, trioctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and stearic acid in the presence of an acid or base catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and stearic acid.
Oxidation: Oxidized derivatives of sorbitan and stearic acid.
Reduction: Reduced derivatives of sorbitan and stearic acid.
Scientific Research Applications
Sorbitan, trioctadecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, food products, and industrial emulsions
Mechanism of Action
The mechanism of action of sorbitan, trioctadecanoate involves its ability to reduce surface tension and stabilize emulsions. It achieves this by adsorbing at the interface between oil and water phases, thereby preventing the coalescence of dispersed droplets. The molecular targets include hydrophobic and hydrophilic regions of the surfactant molecule, which interact with the respective phases in the emulsion .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan monolaurate
- Sorbitan monopalmitate
Comparison: Sorbitan, trioctadecanoate is unique due to its higher molecular weight and the presence of three stearic acid moieties. This gives it distinct properties such as higher melting point and greater hydrophobicity compared to its monoester counterparts. These characteristics make it particularly effective as a stabilizer and emulsifier in various applications .
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-octadecanoyloxyoxolan-2-yl]-2-octadecanoyloxyethyl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWFDPJFXGQBN-RYNSOKOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H114O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047054 | |
Record name | Sorbitan tristearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Sorbitan, trioctadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26658-19-5 | |
Record name | Sorbitan tristearate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, trioctadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sorbitan tristearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORBITAN TRISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUM696811 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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